7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one
Overview
Description
7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one is a spirocyclic compound characterized by a unique structure where a chroman ring is fused with a cyclopentanone ring through a single shared carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant and anti-inflammatory properties .
Scientific Research Applications
7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory effects, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one typically involves the reaction of chroman derivatives with cyclopentanone under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction. For instance, chroman-4-one can be reacted with cyclopentanone in the presence of a strong base like sodium hydride (NaH) to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chroman ring can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 7-oxo-spiro[chroman-2,1’-cyclopentan]-4-one.
Reduction: Formation of 7-hydroxy-2,3-dihydrospiro[chroman-2,1’-cyclopentan]-4-one.
Substitution: Formation of various substituted spirochroman derivatives.
Mechanism of Action
The mechanism of action of 7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one involves its interaction with various molecular targets. The hydroxyl group can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxyspiro[chroman-2,1’-cyclohexan]-4-one
- 7-Hydroxyspiro[chroman-2,1’-cycloheptan]-4-one
- 7-Hydroxyspiro[chroman-2,1’-cyclooctan]-4-one
Uniqueness
7-Hydroxyspiro[chroman-2,1’-cyclopentan]-4-one is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with larger ring sizes, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
7-hydroxyspiro[3H-chromene-2,1'-cyclopentane]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-9-3-4-10-11(15)8-13(5-1-2-6-13)16-12(10)7-9/h3-4,7,14H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXZRLGTSDKAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567928 | |
Record name | 7-Hydroxyspiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70441-03-1 | |
Record name | 7-Hydroxyspiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.